N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline
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Overview
Description
N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline is a complex organic compound characterized by the presence of sulfonyl groups attached to a central ethylene bridge and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline typically involves the reaction of aniline with sulfonyl chloride derivatives under controlled conditions. The process begins with the preparation of the sulfonyl chloride intermediates, which are then reacted with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The aniline moiety can interact with aromatic receptors, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and as a strong acid catalyst.
N-benzyl-2,2-bis[(4-methylphenyl)sulfonyl]ethylenamine: Similar in structure but with a benzyl group instead of an aniline moiety.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-17-8-12-20(13-9-17)28(24,25)22(16-23-19-6-4-3-5-7-19)29(26,27)21-14-10-18(2)11-15-21/h3-16,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORYCADIADOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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